Target Selectivity and Application Divergence: Src Inhibition vs. RIPK2 Inhibition
The WEHI-345 analog is distinguished from the parent WEHI-345 compound by its annotated target profile. The parent WEHI-345 demonstrates selective RIPK2 inhibition (IC50 0.13 μM in kinase assay, Kd 46 nM) with >200-fold selectivity over RIPK1, RIPK4, and RIPK5 (Kds >10,000 nM) and shows minimal binding across a panel of 95 kinases at 1 μM [1]. In contrast, the WEHI-345 analog is disclosed in patent WO/2012003544A1 specifically as a Src inhibitor, representing a distinct target engagement profile [2].
| Evidence Dimension | Target specificity and primary annotated kinase |
|---|---|
| Target Compound Data | Annotated as Src inhibitor (WO/2012003544A1, Example 71) |
| Comparator Or Baseline | Parent WEHI-345: RIPK2 selective inhibitor; IC50 0.13 μM; Kd 46 nM; >200-fold selective over RIPK1/4/5 |
| Quantified Difference | Qualitative difference in primary annotated target (Src vs. RIPK2) |
| Conditions | Kinase profiling data for parent WEHI-345 derived from in vitro kinase assays and Kd determinations |
Why This Matters
This difference defines mutually exclusive application domains: researchers investigating RIPK2-dependent NOD signaling and inflammatory pathways must use parent WEHI-345, while those investigating Src-dependent processes or following patent WO/2012003544A1 protocols require this specific analog.
- [1] Nachbur U, et al. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Nat Commun. 2015;6:6442. doi:10.1038/ncomms7442. View Source
- [2] WO2012003544A1 - Protein kinase inhibitors and methods of treatment. World Intellectual Property Organization. 2012. View Source
